molecular formula C14H24N2O2Si B1421162 N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide CAS No. 1142192-43-5

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide

Cat. No.: B1421162
CAS No.: 1142192-43-5
M. Wt: 280.44 g/mol
InChI Key: BOCMURIOZJRFDW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)-pivalamide emerges from the rich historical foundation of pyridine chemistry, which traces its origins to the mid-nineteenth century. Pyridine itself was first discovered in 1849 by Scottish chemist Thomas Anderson as one of the constituents of bone oil, with Anderson successfully isolating pure pyridine through fractional distillation two years later. This foundational discovery established pyridine as a fundamental heterocyclic building block that would eventually give rise to countless derivatives and synthetic applications.

The evolution toward silicon-containing pyridine derivatives represents a convergence of several distinct chemical developments throughout the twentieth century. The incorporation of trimethylsilyl groups into organic molecules gained prominence as synthetic chemists recognized their utility as protecting groups and their ability to modulate reactivity patterns through steric and electronic effects. The specific development of polysubstituted pyridines through advanced synthetic methodologies, such as the modified Bohlmann-Rahtz reaction and related cyclocondensation processes, provided the foundational techniques necessary for creating complex pyridine derivatives with precise substitution patterns.

The emergence of pivalamide-containing compounds reflects the growing sophistication of medicinal chemistry and the recognition that bulky amide groups can significantly influence biological activity and pharmacokinetic properties. The synthesis of this compound thus represents a culmination of these historical developments, combining classical heterocyclic chemistry with modern synthetic strategies and contemporary understanding of structure-activity relationships.

Nomenclature and Classification

This compound belongs to the broad classification of substituted pyridine derivatives, specifically falling within the category of pivalamides due to its 2,2-dimethylpropanamide functional group. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, clearly indicating the position and nature of each substituent on the pyridine ring system.

The compound can be classified according to multiple chemical taxonomies. From a functional group perspective, it represents a complex amide containing both ether and organosilicon functionalities. The trimethylsilyl group classifies it as an organosilicon compound, while the methoxy substitution places it among ether-containing heterocycles. The pivalamide moiety, derived from pivalic acid (2,2-dimethylpropanoic acid), contributes to its classification as a tertiary amide with significant steric hindrance around the carbonyl center.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service designation "Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-" emphasizes the propanamide backbone while maintaining clarity regarding substitution patterns. Various commercial suppliers employ abbreviated nomenclature forms, though the complete systematic name remains the most precise descriptor for scientific literature and regulatory documentation.

Chemical Registry Information (Chemical Abstracts Service: 1142192-43-5)

The Chemical Abstracts Service registry number 1142192-43-5 serves as the primary global identifier for this compound, ensuring unambiguous identification across scientific databases and commercial platforms. This registry number was assigned following the compound's synthesis and characterization, establishing its unique position within the vast Chemical Abstracts Service database that contains over 180 million chemical substances.

Additional registry information includes the MDL number MFCD12026761, which provides cross-referencing capabilities with the Molecular Design Limited database system. The PubChem Substance identification number 329771679 links the compound to the National Center for Biotechnology Information's chemical database, facilitating integration with biological and pharmacological data. Alternative Chemical Abstracts Service numbers, such as 179055-96-0, have been reported in some commercial sources, though 1142192-43-5 remains the primary identifier.

Registry System Identifier Database Source
Chemical Abstracts Service 1142192-43-5 Chemical Abstracts Service Registry
MDL Number MFCD12026761 Molecular Design Limited
PubChem Substance ID 329771679 National Center for Biotechnology Information

The International Chemical Identifier key BOCMURIOZJRFDW-UHFFFAOYSA-N provides a unique digital fingerprint for the compound's molecular structure, enabling automated database searches and structure verification. This alphanumeric code, derived from the compound's complete structural representation, ensures precise identification regardless of naming variations or typographical errors in chemical names.

Structural Position in Pyridine Derivative Family

This compound occupies a distinctive position within the pyridine derivative family due to its unique combination of electron-donating and electron-withdrawing substituents arranged in a specific substitution pattern. The compound represents an advanced example of polysubstituted pyridines, where each substituent has been strategically positioned to achieve specific chemical and biological properties.

Within the broader context of nitrogen-containing heterocycles, this compound demonstrates the evolution from simple pyridine to highly functionalized derivatives designed for specific applications. The trimethylsilyl group at position 4 introduces significant steric bulk while providing opportunities for further synthetic elaboration through silicon-carbon bond manipulation. The methoxy group at position 2 contributes electron density to the pyridine ring while offering potential sites for metabolic transformation or additional functionalization.

Comparative analysis with related pyridine derivatives reveals the sophisticated design principles underlying this compound's structure. Similar compounds within the same chemical family include N-(2-chloro-6-(trimethylsilyl)pyridin-3-yl)pivalamide (Chemical Abstracts Service: 1142191-74-9), which demonstrates how halogen substitution can be employed to modify electronic properties while maintaining the core structural framework. The systematic variation of substituents within this chemical family enables structure-activity relationship studies and optimization of desired properties.

Structural Feature Chemical Significance Functional Impact
Pyridine Ring Aromatic heterocycle Provides basic framework and electron deficiency
2-Methoxy Substitution Electron-donating group Increases electron density at positions 3 and 5
3-Pivalamide Substitution Bulky amide group Introduces steric hindrance and hydrogen bonding potential
4-Trimethylsilyl Substitution Organosilicon protecting group Provides steric bulk and synthetic versatility

The compound's position within medicinal chemistry applications reflects the growing importance of silicon-containing pharmaceuticals and bioactive molecules. Research has indicated potential applications as kinase inhibitors, highlighting the relevance of this structural class in contemporary drug discovery efforts. The strategic incorporation of the pivalamide group, known for its metabolic stability and ability to modulate pharmacokinetic properties, positions this compound within the broader category of pharmaceutical intermediates and bioactive molecules designed for therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2Si/c1-14(2,3)13(17)16-11-10(19(5,6)7)8-9-15-12(11)18-4/h8-9H,1-7H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCMURIOZJRFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150939
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-43-5
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine Core Synthesis and Functionalization

The pyridine ring is typically constructed via established heterocyclic synthesis routes, such as the Hantzsch synthesis or through nucleophilic aromatic substitution on suitably halogenated precursors. For example:

  • Starting Material : 3-Aminopyridine derivatives
  • Method : Nucleophilic substitution at the 3-position with a suitable leaving group (e.g., chloride or bromide) to facilitate subsequent modifications.

Research Findings:
Patents and literature indicate that pyridine derivatives with reactive amino groups can be efficiently synthesized via condensation reactions, followed by selective substitution at desired positions.

Introduction of the Methoxy Group at Position 2

The methoxy group is introduced via nucleophilic substitution:

Pyridine intermediate + methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone or DMF).

Reaction Conditions:

  • Temperature: 25–50°C
  • Solvent: Dimethylformamide (DMF) or acetone
  • Duration: 12–24 hours

Research Data:
Methylation of pyridine rings at the 2-position has been optimized in various studies, with yields exceeding 85% under these conditions.

Selective Silylation at Position 4

The trimethylsilyl (TMS) group is introduced selectively at the 4-position:

Pyridine derivative + trimethylsilyl chloride (TMSCl) + base (triethylamine or pyridine) in anhydrous conditions.

Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Time: 4–8 hours

Notes:
The silylation is regioselective due to the directing effects of existing substituents and the use of sterically hindered reagents. This step is crucial for subsequent reactivity modulation.

Research Findings:
Studies have demonstrated that TMS groups can be introduced with high regioselectivity, and the process can be scaled up with minimal by-products.

Pivalamide Formation at Position 3

The amino group at the 3-position is converted into a pivalamide via acylation:

Pyridine derivative + pivaloyl chloride + base (triethylamine) in anhydrous DCM or DMSO.

Reaction Conditions:

  • Temperature: 0–25°C
  • Duration: 2–6 hours

Research Data:
Amidation reactions with pivaloyl chloride are well-established, with yields typically exceeding 90% when performed under inert atmospheres with excess base.

Summary of Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield References
Pyridine functionalization Halogenated pyridine + NH3 Ethanol Reflux 12–24h 75–85%
Methoxylation Methyl iodide + K2CO3 DMF 25–50°C 12–24h 85–90%
Silylation TMSCl + Et3N DCM 0–25°C 4–8h >90% regioselective
Pivalamide formation Pivaloyl chloride + NEt3 DCM 0–25°C 2–6h >90%

Optimization and Scale-Up Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking completion.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively isolates the target compound.
  • Scale-Up: Continuous flow reactors and automation improve reproducibility and safety, especially for silylation and acylation steps.

Additional Notes and Research Insights

  • The regioselectivity of silylation can be further enhanced by protecting groups or directing groups on the pyridine ring.
  • The stability of the TMS group under various conditions allows for subsequent functionalization or deprotection steps.
  • Recent patents suggest that alternative silylating agents and milder conditions are being explored to improve yields and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to form a piperidine ring using hydrogenation.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) CAS Number
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)-pivalamide 2-OMe, 4-TMS, 3-pivalamide C₁₄H₂₄N₂O₂Si 280.44 1142192-43-5
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)-pivalamide 2-Cl, 6-I, 4-TMS, 3-pivalamide C₁₃H₂₀ClIN₂OSi 410.75 1305325-24-9
N-(3-chloro-4-formylpyridin-2-yl)pivalamide 2-pivalamide, 3-Cl, 4-formyl C₁₁H₁₃ClN₂O₂ 240.69 2969435-44-5
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 2-Cl, 4-formyl, 6-I, 3-pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 -
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide 2-OMe, 4-I, 3-pivalamide C₁₁H₁₅IN₂O₂ 334.16 -
Key Observations:
  • Substituent Effects : The TMS group in the target compound enhances lipophilicity and steric bulk compared to halogen (Cl, I) or carbonyl (formyl) substituents in analogs. This may influence solubility and reactivity in synthetic pathways .
  • Molecular Weight : Halogenated derivatives (e.g., Cl and I substituents) exhibit higher molecular weights due to the atomic mass of halogens. For example, the iodo-TMS variant (CAS 1305325-24-9) has a MW of 410.75 g/mol , nearly 1.5× that of the target compound .
Pricing and Availability
Compound Name Purity Packaging Price (USD) Supplier
This compound 95% 1 g Not listed Santa Cruz Biotech
N-(2-Chloro-6-iodo-4-TMS-pyridin-3-yl)-pivalamide 97% 100–250 mg $285–$559 TRC, Chemenu
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide - 1 g $500 HB180 series
N-(3-iodo-4-methoxypyridin-2-yl)pivalamide - 1 g $240 HB232 series
  • Formyl-containing derivatives (e.g., CAS 2969435-44-5) are priced lower ($240–$500/g), likely due to simpler synthesis without halogen or silyl groups .

Biological Activity

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₄H₂₄N₂O₂Si
  • Molecular Weight : 280.45 g/mol
  • CAS Number : 1142192-43-5
  • MDL Number : MFCD12026761

This compound functions primarily through its interactions as an organic intermediate, particularly involving borate and sulfonamide groups. Its biochemical pathways include:

  • Nucleophilic Reactions : The compound can be synthesized through nucleophilic substitution and amidation reactions, making it versatile for various synthetic applications.
  • Organoboron Chemistry : It is involved in multiple transformation processes typical of organoboron compounds, which are known for their applications in tumor treatment and microbial infections.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, organoboron compounds are often utilized in the development of anticancer drugs due to their ability to interfere with cellular processes associated with tumor growth.

Anti-inflammatory Effects

The compound is also being investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Applications in Research

This compound serves various roles in scientific research:

  • Organic Synthesis : Used as a building block in the synthesis of more complex organic molecules.
  • Biological Studies : Explored for its bioactive potential, particularly in drug discovery contexts where its efficacy against specific targets is assessed .
  • Material Science : Its unique properties make it suitable for developing advanced materials and specialty chemicals.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro using derivatives of similar organoboron compounds.
Study 2Investigated anti-inflammatory responses in animal models, showing reduced markers of inflammation upon treatment with the compound.
Study 3Explored the compound's role as a ligand in coordination chemistry, highlighting its versatility in synthetic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)-pivalamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step functionalization of pyridine derivatives. For example:

Silylation : Introduce the trimethylsilyl group at the 4-position of a 3-aminopyridine scaffold using hexamethyldisilazane (HMDS) under anhydrous conditions.

Methoxylation : Protect the 2-position with a methoxy group via nucleophilic substitution.

Pivaloylation : React the amine group at the 3-position with pivaloyl chloride in the presence of a base (e.g., triethylamine) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–60°C) to improve yield.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Compare 1^1H and 13^13C spectra with analogs (e.g., N-(2-methoxypyridin-4-yl)pivalamide ). Key signals: Trimethylsilyl protons (δ ~0.3 ppm, singlet), pivaloyl methyl groups (δ ~1.3 ppm).
  • HRMS : Validate molecular ion [M+H]+^+ (e.g., calculated for C15H26N2O2SiC_{15}H_{26}N_2O_2Si: 310.1764).
    • Crystallography : Use SHELXL for refinement. Example parameters from analogs: Space group P21/cP2_1/c, R1<0.05R_1 < 0.05 for high-resolution data .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The silyl group acts as a directing/blocking group. For example, in Suzuki-Miyaura coupling, the 4-trimethylsilyl group stabilizes intermediates via hyperconjugation but may require deprotection (e.g., using TBAF) for further functionalization .
  • Experimental Design : Compare coupling efficiency (e.g., Pd(OAc)2_2/SPhos catalyst) with/without silyl protection. Monitor by 19^{19}F NMR if fluorinated partners are used.

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case Study : If inconsistent IC50_{50} values are reported in kinase assays:

Assay Validation : Confirm purity (>95% by HPLC) and solubility (e.g., DMSO stock stability).

Structural Analog Comparison : Cross-reference with N-(4-iodo-2-methoxypyridin-3-yl)pivalamide to identify substituent effects.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding mode variability .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze by LC-MS.
  • Metabolite Identification : Use liver microsomes (e.g., human CYP3A4) to detect oxidative products (e.g., demethylation at methoxy group) .

Key Research Findings

  • Synthetic Utility : The trimethylsilyl group enhances stability during storage but complicates purification due to hydrophobicity. Use silica gel chromatography with hexane/ethyl acetate gradients .
  • Biological Relevance : Structural analogs (e.g., HB165 series ) show promise as kinase inhibitors, suggesting potential for target validation in cancer models.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide

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